![molecular formula C22H21BrN2O4S B4067108 N-(2-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067108.png)

N-(2-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-Bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide involves multi-step chemical reactions that often utilize sulfonamide derivatives and transition metal complexes. For example, Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, providing insights into the methodologies that could be applied to the synthesis of related compounds (Chohan & Shad, 2011). Additionally, Zhang Da-yang (2004) described the synthesis of a related compound through alkylation and nitration processes, which could be relevant for the synthesis of N-(2-Bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide (Zhang, 2004).

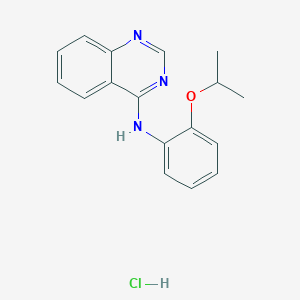

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds and their interactions have been analyzed through various spectroscopic and X-ray diffraction methods. Romero and Margarita (2008) investigated the hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, revealing details about intramolecular and intermolecular hydrogen bonds that could be similar in N-(2-Bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide (Romero & Margarita, 2008).

Chemical Reactions and Properties

Sulfonamide compounds, including those similar to N-(2-Bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, participate in various chemical reactions, contributing to their diverse chemical properties. Gemborys, Gribble, and Mudge (1978) synthesized related compounds, providing insights into their reactivity and potential chemical behavior (Gemborys et al., 1978).

Physical Properties Analysis

The physical properties of similar compounds have been studied through their synthesis and characterization, offering a foundation for understanding the physical characteristics of N-(2-Bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide. For instance, the work by Belay, Kinfe, and Muller (2012) on N-[4-(2-Propyn-1-yloxy)phenyl]acetamide could provide analogous data on physical properties like melting points, solubility, and crystal structure (Belay, Kinfe, & Muller, 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide and acetamide derivatives have been explored through various studies, which can be useful in understanding the reactivity, stability, and other chemical attributes of N-(2-Bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide. For example, Abbasi et al. (2019) studied the enzyme inhibitory potential of new sulfonamides, which might shed light on the chemical behavior of similar compounds (Abbasi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Biological Activities

A series of acetamide derivatives, including structures analogous to N-(2-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds have been created via multi-step reactions, starting notably from reactions such as the Leuckart reaction. Their structural assignments were confirmed using various spectroscopic methods, indicating a careful design towards biological activity. The presence of specific functional groups, such as bromo and nitro groups, in these compounds has been linked to their activity profiles, suggesting their potential for further development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Activity

Another domain where derivatives of this compound have shown promise is in antimicrobial activity. A study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. These compounds, through various chemical reactions, have shown promising results against a range of bacterial and fungal strains, demonstrating the versatility of the core structure for antimicrobial purposes (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antioxidant Properties

Compounds structurally related to N-(2-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide have also been explored for their antioxidant properties. For example, bromophenol derivatives from the red alga Rhodomela confervoides were studied for their antioxidant activity, suggesting the potential of bromophenyl structures in mitigating oxidative stress (Zhao et al., 2004).

Chemical Synthesis and Stability Studies

The synthesis of complex organic molecules, including N-hydroxy derivatives and their conjugates, has been of significant interest in chemical research. These synthetic pathways offer insights into the stability and reactivity of such compounds, which can be pivotal in their application in drug development and other fields of chemistry (Gemborys, Gribble, & Mudge, 1978).

Potential for Agricultural Applications

Some derivatives have been evaluated for their potential in agriculture, such as in the protection of crops from environmental stressors. For instance, mefluidide, a compound with structural similarities, has shown the capability to protect chilling-sensitive plants from temperature-induced stress, indicating a potential avenue for research into the use of such compounds in enhancing agricultural resilience (Tseng & Li, 1984).

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O4S/c1-16(17-7-3-2-4-8-17)25-30(27,28)19-13-11-18(12-14-19)29-15-22(26)24-21-10-6-5-9-20(21)23/h2-14,16,25H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQZWQZNAFNDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067038.png)

![6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine](/img/structure/B4067047.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4067051.png)

![N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4067055.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067061.png)

![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4067064.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4067075.png)

![N-[1-(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4067079.png)

![2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4067092.png)

![N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067112.png)

![N-{1-[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4067114.png)